2-(1H-Pyrazol-3-YL)-1,3-thiazole
Overview
Description
2-(1H-Pyrazol-3-YL)-1,3-thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as 2-(1h-pyrazol-3-yl)-1h-benzimidazole have been found to interact with aurora kinase a .
Biochemical Pathways
Given its potential interaction with aurora kinase a, it may influence cell cycle regulation and mitosis
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that 2-(1H-Pyrazol-3-YL)-1,3-thiazole may also have potential therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-YL)-1,3-thiazole typically involves the condensation of a pyrazole derivative with a thiazole precursor. One common method includes the reaction of 3-amino-1H-pyrazole with α-haloketones under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-3-YL)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole or thiazole derivatives.
Scientific Research Applications
2-(1H-Pyrazol-3-YL)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-(1H-Pyrazol-3-YL)-1H-benzimidazole
- 3-(1H-Pyrazol-3-YL)-1,2,4-thiadiazole
- 5-(1H-Pyrazol-3-YL)-1,3,4-thiadiazole
Comparison: 2-(1H-Pyrazol-3-YL)-1,3-thiazole is unique due to its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Biological Activity
2-(1H-Pyrazol-3-YL)-1,3-thiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its antimicrobial, antioxidant, and anticancer properties supported by various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of pyrazole derivatives with thiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. For instance, a study synthesized a series of pyrazolyl-thiazole derivatives and characterized them using these methods, confirming successful synthesis with distinct spectral features indicative of the thiazole and pyrazole moieties .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The Kirby-Bauer disk diffusion method is commonly used to assess this activity.
Results Summary
Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 18 | 16 µg/mL |
Candida albicans | 20 | 64 µg/mL |
Aspergillus niger | 12 | 128 µg/mL |
In one study, compounds derived from this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus niger. The highest antibacterial activity was noted against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of this compound have been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals.
Antioxidant Activity Results
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Scavenging | 25 |
Hydroxyl Radical Scavenging | 30 |
The results indicate that the compound exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. Various derivatives have shown cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., H460, A549), it was found that certain derivatives of pyrazolyl-thiazole exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
Cell Line | IC50 Value (µM) |
---|---|
H460 | 5.0 |
A549 | 4.5 |
HT-29 | 6.0 |
The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly enhance anticancer activity .
Computational Studies
Computational approaches such as molecular docking studies have been employed to predict the interaction between this compound derivatives and biological targets. These studies support experimental findings by elucidating binding affinities and interaction modes with various proteins implicated in disease pathways .
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9-5(1)6-7-3-4-10-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOGLHNKDHOSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391823 | |
Record name | 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-73-2 | |
Record name | 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrazol-3-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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